4-fluoro-N-(2-fluorophenyl)benzenesulfonamide
Description
Significance of Sulfonamide Derivatives in Contemporary Drug Discovery and Development
The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in medicinal chemistry, a distinction earned through a long and successful history in drug development. sigmaaldrich.comnih.gov The journey began with the discovery of Prontosil in the 1930s, which was metabolized in the body to release the active antibacterial agent, sulfanilamide. nih.gov This breakthrough ushered in the era of sulfa drugs, the first class of systemic antimicrobial agents that proved effective against a range of bacterial infections before the widespread availability of penicillin. nih.gov
Beyond their historical significance as antibacterials, sulfonamide derivatives have demonstrated a remarkable diversity of biological activities. guidechem.com This versatility has led to the development of numerous FDA-approved drugs for a wide array of conditions. nih.gov The therapeutic applications of sulfonamides are extensive, including:
Antimicrobial Agents : Used against various Gram-positive and Gram-negative bacteria. guidechem.com
Anticancer Agents : Certain sulfonamides act as antimitotic agents or inhibit key enzymes involved in tumor progression, such as carbonic anhydrases. sigmaaldrich.com
Anti-inflammatory Drugs : For instance, celecoxib, a selective COX-2 inhibitor, features a sulfonamide moiety. nih.gov
Antiviral Compounds : Including HIV protease inhibitors like delavirdine. nih.gov
Diuretics : Thiazide diuretics and loop diuretics like furosemide (B1674285) are based on the sulfonamide structure and work by inhibiting carbonic anhydrase. nih.gov
Antidiabetic Agents : Sulfonylureas are a class of oral hypoglycemic agents used to treat type 2 diabetes. nih.gov
The enduring importance of the sulfonamide scaffold lies in its synthetic accessibility and its ability to act as a stable, yet versatile, building block for creating structurally diverse molecules with fine-tuned biological activities.
Strategic Integration of Fluorine Atoms in Bioactive Molecules and Drug Design
The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's therapeutic potential. The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly and beneficially alter the physicochemical and pharmacological profile of a molecule.
Strategic fluorination can influence several key drug-like properties:
Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block this pathway, thereby increasing the drug's half-life and bioavailability.
Binding Affinity : Fluorine's high electronegativity can alter the electronic distribution of a molecule, enabling favorable interactions—such as hydrogen bonds and dipole-dipole interactions—with target proteins like enzymes or receptors. Studies on fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase have shown that different fluorination patterns on the phenyl ring can lead to increased binding affinity compared to non-fluorinated analogues.
Lipophilicity and Permeability : The effect of fluorine on lipophilicity (a measure of a compound's ability to pass through cell membranes) is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (-CF₃) can decrease it. This allows medicinal chemists to finely tune a molecule's permeability and distribution within the body.
pKa Modification : The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can affect a compound's ionization state, solubility, and interaction with its biological target.
The judicious placement of fluorine atoms is therefore a powerful tool for optimizing lead compounds into effective and stable drug molecules.
Structural Elucidation and Chemical Profile of 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide within its Chemical Class
While specific experimental data for this compound is not widely available in public databases, its chemical profile can be accurately inferred from its nomenclature and the well-established chemistry of its structural class, the diaryl sulfonamides.
The molecule consists of a central benzenesulfonamide (B165840) core. The sulfur atom is bonded to a 4-fluorophenyl group and to the nitrogen atom of the sulfonamide bridge. This nitrogen atom is, in turn, bonded to a 2-fluorophenyl group. The presence of two aryl rings connected by the -SO₂NH- bridge defines it as a diaryl sulfonamide.
X-ray crystallography studies on analogous N-aryl benzenesulfonamides reveal key structural features of this chemical class. The geometry around the sulfur atom is typically a distorted tetrahedron. The molecule is generally not planar; there is significant rotation around the S-N and S-C bonds, leading to a twisted or "U-shaped" conformation. For example, in the related compound 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide, the dihedral angle between the two benzene (B151609) rings is 41.17°. The conformation is further defined by the C-S-N-C torsion angle, which in the same analogue is 68.4°. These torsional angles are crucial as they dictate the three-dimensional shape of the molecule and its potential to fit into the active site of a biological target.
The two fluorine atoms are expected to influence the molecule's electronic properties and conformation. The electron-withdrawing effects of fluorine on both aromatic rings would decrease the basicity of the sulfonamide nitrogen and potentially affect the strength of intermolecular interactions, such as hydrogen bonding involving the N-H group.
| Property | Value | Basis |
|---|---|---|
| Chemical Formula | C₁₂H₉F₂NO₂S | Calculated |
| Molecular Weight | 281.27 g/mol | Calculated |
| Structural Class | Diaryl Sulfonamide | Structural Analysis |
| Key Functional Groups | Sulfonamide (-SO₂NH-), Phenyl, Fluoro (-F) | Structural Analysis |
| Expected Conformation | Non-planar, twisted at the S-N bond | Inference from Analogues |
| Hydrogen Bond Donor | 1 (from N-H) | Structural Analysis |
| Hydrogen Bond Acceptor | 4 (from O=S=O and 2x F) | Structural Analysis |
Scope and Academic Relevance of Research on the Chemical Compound and its Analogues
While specific research focused solely on this compound is limited in published literature, the academic relevance of this compound lies within the broader investigation of fluorinated diaryl sulfonamides as potent bioactive agents. The synthesis of such molecules is of significant interest to medicinal chemists exploring structure-activity relationships (SAR) for various therapeutic targets.
Research on structurally similar compounds provides a clear context for the potential applications and academic interest in this molecule:
Anticancer Research : Diaryl sulfonamides have emerged as an important class of antimitotic agents, capable of disrupting cell division in cancer cells, including those resistant to multiple drugs. sigmaaldrich.com Therefore, this compound and its analogues are relevant candidates for synthesis and screening in anticancer drug discovery programs.
Enzyme Inhibition : Fluorinated benzenesulfonamides are extensively studied as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in several diseases. Certain CA isoforms, like CA IX, are overexpressed in tumors and are considered valuable anticancer targets. Research has shown that specific fluorination patterns can lead to highly potent and selective CA inhibitors. The title compound fits the structural profile of a potential CA IX inhibitor.
Neurodegenerative Disease Research : Aromatic sulfonamides, including fluorinated derivatives, have been investigated for their ability to inhibit the fibrillation of proteins associated with amyloid-related disorders like Alzheimer's and Parkinson's disease. Certain fluorinated sulfonamides have been shown to inhibit the aggregation of insulin, α-synuclein, and Amyloid-β peptides, suggesting a potential therapeutic avenue where compounds like this compound could be explored.
The synthesis of this compound would typically involve the reaction of 4-fluorobenzenesulfonyl chloride with 2-fluoroaniline (B146934), a common method for creating the sulfonamide bond. The academic pursuit of this and related molecules is driven by the need to systematically explore how substitutions on the aryl rings affect biological activity, selectivity, and pharmacokinetic properties, thereby advancing the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-(2-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJNLBHXXQXJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321308 | |
| Record name | ST042504 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91308-55-3 | |
| Record name | NSC373488 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST042504 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Fluoro N 2 Fluorophenyl Benzenesulfonamide
Established Synthetic Routes to N-Substituted Benzenesulfonamides
The formation of the sulfonamide bond (Ar-SO₂-NH-Ar') is a cornerstone of organic synthesis, with several reliable methods having been established over decades of research. These routes provide the fundamental chemistry for synthesizing molecules like 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide.
Amidation of Benzenesulfonyl Chlorides
The most traditional and widely used method for constructing N-substituted benzenesulfonamides is the reaction between a benzenesulfonyl chloride and an amine. researchgate.netutdallas.edu In the context of this compound, this involves the condensation of 4-fluorobenzenesulfonyl chloride with 2-fluoroaniline (B146934).
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. nih.gov This acid scavenging is crucial as it drives the equilibrium towards the product and prevents the protonation of the starting amine, which would render it non-nucleophilic. The choice of solvent is often an inert organic solvent like dichloromethane (B109758) or diethyl ether. nih.gov This method is highly effective and proceeds to completion, making it a workhorse for sulfonamide synthesis. researchgate.net
Reaction Scheme:
4-fluorobenzenesulfonyl chloride + 2-fluoroaniline → this compound + HCl
While robust, this method has limitations. The synthesis requires pre-functionalized starting materials (the sulfonyl chloride), and the reactivity can be poor with electron-deficient amines. acs.orgnih.gov Furthermore, sulfonyl chlorides are highly reactive towards water and other nucleophiles, necessitating careful handling. utdallas.edu
Alternative Coupling Strategies and Reaction Types
To overcome the limitations of the classical amidation route, a variety of modern coupling strategies have been developed. These methods often offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.
Transition-Metal-Catalyzed Cross-Coupling: Copper- and palladium-catalyzed reactions have emerged as powerful tools for forming S-N bonds. thieme-connect.comnih.gov One approach involves the coupling of a primary or secondary sulfonamide with an aryl halide (e.g., 2-fluorobromobenzene). nih.govrsc.org These methods avoid the use of highly reactive sulfonyl chlorides and can be more tolerant of sensitive functional groups. nih.gov
Oxidative Coupling: These strategies construct the sulfonamide linkage by forming the S-N bond through an oxidative process. This can involve the coupling of thiols or their derivatives with amines in the presence of an oxidant. thieme-connect.comrsc.org Such methods are attractive due to their high atom economy, starting from readily available materials. rsc.org
Reductive Coupling: An alternative S-N bond-forming strategy is the reductive coupling of nitroarenes with sulfinates. nih.gov This approach is valuable as it utilizes different, readily available functional groups, expanding the accessible chemical space. nih.gov
Three-Component Reactions: Recent advances include modular three-component reactions that combine an aryl radical precursor, a sulfur dioxide surrogate (like DABSO or K₂S₂O₅), and an amine in a single step. acs.orgrsc.orgrsc.org These reactions, often facilitated by photoredox and/or transition-metal catalysis, provide a highly efficient and convergent route to structurally diverse sulfonamides under mild conditions. acs.orgrsc.org
Table 1: Comparison of Synthetic Routes to N-Substituted Benzenesulfonamides
| Method | Starting Materials | Key Features | Limitations | Reference |
|---|---|---|---|---|
| Amidation of Sulfonyl Chlorides | Benzenesulfonyl chloride, Amine | Well-established, generally high-yielding. | Requires pre-formed sulfonyl chloride; harsh conditions for some substrates. | researchgate.netutdallas.edu |
| Cu-Catalyzed Cross-Coupling | Sulfonamide, Aryl Halide | Avoids sulfonyl chlorides; good functional group tolerance. | Requires catalyst and specific ligands. | nih.gov |
| Oxidative Coupling | Thiol/Disulfide, Amine, Oxidant | High atom economy; uses readily available starting materials. | Requires stoichiometric oxidant; potential for over-oxidation. | thieme-connect.comrsc.org |
| Reductive Coupling | Nitroarene, Aryl Sulfinate, Reductant | Uses alternative, mutually inert functional groups. | Requires reducing agent; mechanism can be complex. | nih.gov |
| Photocatalytic Three-Component Coupling | Aryl radical precursor, SO₂ surrogate, Amine | Modular, highly efficient, very mild conditions (RT, light). | Requires photocatalyst; can be sensitive to air/light. | acs.orgrsc.orgrsc.org |
Optimized Synthesis and Scale-Up Considerations for this compound
Moving from laboratory-scale synthesis to larger-scale production requires careful optimization of reaction parameters to ensure efficiency, safety, and purity.
Reaction Conditions and Catalytic Systems
Optimization of the synthesis of this compound focuses on improving yield, minimizing reaction times, and employing milder, more sustainable conditions. Modern catalytic systems are central to these efforts.
Synergistic photoredox and copper catalysis represents a state-of-the-art method that allows for the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This approach is particularly advantageous as it proceeds smoothly with both electron-rich and electron-deficient amines, overcoming a key limitation of traditional methods. acs.org The use of light as an energy source provides a green and mild alternative to high-temperature reactions. Similarly, transition-metal-free photocatalytic strategies using abundant precursors offer sustainable pathways for synthesis. rsc.orgrsc.org For scale-up, process safety is paramount; for instance, using chloramine-T trihydrate instead of its anhydrous form for certain S-imidation reactions can avoid the risk of explosion, a critical consideration for large-scale operations. cas.cn
Purification Strategies and Yield Enhancement
Achieving high purity and yield is a primary goal in synthesis. For sulfonamides, which are often crystalline solids, recrystallization is a common and effective purification method. nih.gov The final product can be washed with water and collected via filtration to remove water-soluble impurities and unreacted starting materials. researchgate.net
Table 2: Key Parameters for Optimization of Sulfonamide Synthesis
| Parameter | Objective | Strategies and Considerations | Reference |
|---|---|---|---|
| Catalyst System | Improve efficiency and mildness | Employing photoredox, copper, or palladium catalysts to lower activation energy and allow for room temperature reactions. | acs.orgnih.gov |
| Solvent/Base | Drive reaction and manage byproducts | Choice of non-reactive solvent; use of a non-nucleophilic base to scavenge acid byproducts in classical amidation. | nih.gov |
| Purification | Achieve high product purity | Recrystallization from suitable solvents (e.g., ethanol); washing and filtration to remove impurities. | nih.govresearchgate.net |
| Process Safety | Ensure safe scale-up | Avoiding potentially explosive reagents (e.g., anhydrous chloramine-T); choosing thermally stable catalysts and solvents. | cas.cn |
Chemical Derivatization and Analogue Synthesis for Structure-Activity Exploration
The this compound scaffold serves as a valuable starting point for generating libraries of related compounds to explore structure-activity relationships (SAR). Derivatization allows medicinal chemists to systematically probe how modifications to the molecule's structure affect its biological activity.
The core structure offers several points for modification: the 4-fluorophenyl ring, the 2-fluorophenyl ring, and the sulfonamide nitrogen.
Aromatic Ring Substitution: Introducing additional substituents onto either of the phenyl rings is a common strategy. nih.gov Adding electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., chloro, trifluoromethyl) groups can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity to biological targets. nih.gov This was demonstrated in the optimization of benzenesulfonamide-based anti-influenza inhibitors, where adding further fluorine or chlorine atoms increased potency. nih.gov
Modification of the Sulfonamide Linker: The hydrogen on the sulfonamide nitrogen can be replaced with various alkyl or functionalized groups. organic-chemistry.org For example, N-methylation or the introduction of a propargyl group for "click chemistry" applications can alter the compound's properties or provide a handle for conjugation to larger biomolecules. nih.gov
Bioisosteric Replacement and Scaffold Hopping: More significant changes can be made by replacing one of the phenyl rings with a heterocycle, such as a triazine or pyridine. researchgate.netnih.gov This can introduce new hydrogen bonding opportunities and significantly alter the compound's physicochemical properties. The benzenesulfonamide (B165840) group itself is often used as a bioisostere for a carboxylic acid due to its similar pKa and ability to act as a hydrogen bond acceptor.
Table 3: Strategies for Derivatization of the Benzenesulfonamide Scaffold
| Modification Site | Strategy | Purpose in SAR Studies | Example Reference |
|---|---|---|---|
| Aromatic Rings (Phenyl Groups) | Addition of substituents (F, Cl, CH₃, CF₃) | Probe steric and electronic requirements for binding; improve metabolic stability. | nih.gov |
| Sulfonamide Nitrogen | Alkylation (e.g., methylation) | Remove hydrogen bond donor capability; alter conformation and lipophilicity. | organic-chemistry.orgnih.gov |
| Overall Scaffold | Replacement of phenyl rings with heterocycles | Introduce new interaction points (H-bond donors/acceptors); modulate solubility and ADME properties. | researchgate.netnih.gov |
| Overall Scaffold | Conjugation to other moieties (e.g., amino acids) | Target specific biological systems; create bifunctional molecules. | nih.gov |
Modification of Aromatic Ring Substitutions
The two fluorinated aromatic rings in this compound present opportunities for various substitution reactions. The reactivity of each ring is influenced by the existing substituents: the strongly electron-withdrawing sulfonyl group on one ring and the fluorine atom on both.
Nucleophilic Aromatic Substitution (SNAr):
The fluorine atom on the 4-fluorobenzenesulfonyl moiety is activated towards nucleophilic aromatic substitution due to the para-sulfonyl group, which can stabilize the intermediate Meisenheimer complex. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles. For instance, reaction with amines, alkoxides, or thiolates can introduce new functional groups at the 4-position of the benzenesulfonyl ring. The general conditions for such reactions often involve heating the sulfonamide with the nucleophile in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
The fluorine atom on the N-(2-fluorophenyl) ring is less activated towards SNAr compared to the one on the sulfonyl-bearing ring. However, under forcing conditions or with strong nucleophiles, substitution can still be achieved.
| Nucleophile | Reagent Example | Potential Product |
| Amine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-N-(2-fluorophenyl)benzenesulfonamide |
| Alkoxide | Sodium methoxide | 4-Methoxy-N-(2-fluorophenyl)benzenesulfonamide |
| Thiolate | Sodium thiophenoxide | 4-(Phenylthio)-N-(2-fluorophenyl)benzenesulfonamide |
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution on the benzenesulfonamide ring is generally disfavored due to the deactivating nature of the sulfonyl group. However, the N-(2-fluorophenyl) ring can undergo electrophilic substitution, with the fluorine atom and the sulfonamido group directing the incoming electrophile. The fluorine atom is an ortho-, para-director, while the sulfonamido group is also generally an ortho-, para-director, though its bulky nature can favor para-substitution. Common electrophilic substitution reactions include nitration and halogenation. For example, nitration with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group at the para-position to the sulfonamido group on the N-phenyl ring.
| Reaction | Reagents | Major Product |
| Nitration | HNO₃, H₂SO₄ | 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide |
| Bromination | Br₂, FeBr₃ | 4-fluoro-N-(4-bromo-2-fluorophenyl)benzenesulfonamide |
Manipulation of the Sulfonamide Linker and N-Substituent
The sulfonamide linkage itself can be a site for chemical modification, primarily through reactions at the nitrogen atom or cleavage of the sulfur-nitrogen bond.
N-Alkylation and N-Arylation:
The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base to form an anion, which can then be alkylated or arylated. N-alkylation can be achieved using various alkyl halides in the presence of a base such as potassium carbonate or sodium hydride. This transformation is useful for introducing a range of alkyl groups, which can significantly alter the compound's properties. For instance, N-methylation can be accomplished using methyl iodide.
Cleavage of the Sulfonamide Bond:
The sulfonamide bond is generally stable, but it can be cleaved under specific reductive or hydrolytic conditions. Reductive cleavage can be achieved using reagents such as sodium in liquid ammonia (B1221849) (Birch reduction) or other strong reducing agents. Acidic or basic hydrolysis can also cleave the sulfonamide bond, although this often requires harsh conditions. Photolytic cleavage of sulfonamide bonds has also been reported. The products of such cleavage would be 4-fluorobenzenesulfinic acid (or sulfonic acid) and 2-fluoroaniline.
| Reaction | Reagents/Conditions | Products |
| N-Methylation | CH₃I, K₂CO₃ | 4-fluoro-N-methyl-N-(2-fluorophenyl)benzenesulfonamide |
| Reductive Cleavage | Na, liq. NH₃ | 4-fluorobenzenesulfinic acid and 2-fluoroaniline |
| Acid Hydrolysis | conc. HCl, heat | 4-fluorobenzenesulfonic acid and 2-fluoroaniline |
Stereoselective Synthesis Approaches (if applicable)
As this compound is an achiral molecule, stereoselective synthesis is not directly applicable to its preparation. However, this framework can be used to synthesize chiral derivatives by introducing stereocenters through modification.
Synthesis of Chiral Derivatives:
Chirality can be introduced by reacting the sulfonamide with a chiral auxiliary or by incorporating a chiral substituent. For example, N-alkylation with a chiral alkyl halide would result in a chiral product. Alternatively, if one of the aromatic rings were to be substituted with a group that introduces a stereocenter, a diastereomeric mixture could be formed, which might be separable by chromatography.
While there are no specific reports on the stereoselective synthesis of derivatives of this compound, general methods for the asymmetric synthesis of chiral sulfonamides could be adapted. These methods often involve the use of chiral catalysts or chiral starting materials. For instance, a chiral amine could be used in the initial synthesis to produce a chiral sulfonamide.
It is important to note that the development of stereoselective synthetic routes would be contingent on the desired final product being a chiral derivative of the parent compound.
Advanced Structural Characterization and Spectroscopic Analysis of 4 Fluoro N 2 Fluorophenyl Benzenesulfonamide and Its Analogues
X-ray Crystallographic Investigations of Molecular Conformation and Packing
X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state, revealing crucial details about molecular conformation, bond angles, and the non-covalent interactions that dictate crystal packing.
The crystal packing of N-arylbenzenesulfonamides is typically dominated by a network of intermolecular interactions. The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (N-H) and acceptor (S=O), leading to robust and predictable hydrogen bonding patterns.
A key structural analogue, 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide , offers valuable insight into the interactions likely present in the title compound. In its crystal structure, molecules are linked by strong N−H···O hydrogen bonds, forming infinite one-dimensional chains. These primary interactions are further supplemented by short F···F contacts measuring 2.868 Å, which interconnect the hydrogen-bonded chains to build a more complex ribbon-like architecture. acs.org This demonstrates the significant role that fluorine substituents can play in directing the supramolecular assembly, participating in halogen-halogen interactions.
In addition to these primary forces, weaker C−H···O and C−H···π interactions are commonly observed in related structures, further stabilizing the crystal lattice. bohrium.com Given the presence of two fluorophenyl rings, π-π stacking interactions are also a potential feature, although they can be influenced or precluded by the specific molecular conformation and the formation of stronger hydrogen bonds. In the case of 4-fluorobenzenesulfonamide, intralayer π-π stacking is a key packing feature.
The molecular conformation is defined by the torsion angle of the central C—S—N—C bridge and the dihedral angle between the two aromatic rings. For instance, in 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide, the C—S—N—C torsion angle is 68.4° and the dihedral angle between the rings is 41.17°. acs.org These values indicate a significantly twisted, non-planar conformation.
Table 1: Hydrogen Bond Geometry for Analogue Compound 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide acs.org
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
|---|---|---|---|---|
| N1–H1···O2 | 0.86 | 2.11 | 2.949(4) | 164 |
Symmetry codes apply to the acceptor atom.
Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms with different molecular arrangements, is a well-documented phenomenon in secondary benzenesulfonamides. These different crystalline forms, or polymorphs, can exhibit varied physicochemical properties.
The primary driver for polymorphism in this class of compounds is the versatility of the sulfonamide group's hydrogen bonding capabilities. It can form different supramolecular synthons, most commonly the centrosymmetric dimer, involving two molecules linked by a pair of N−H···O bonds, or the catemer (chain) motif, where molecules are connected sequentially. The competition between these and other weaker interactions, influenced by factors like solvent and crystallization conditions, can lead to the formation of different polymorphs.
While polymorphism has not been explicitly reported for 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide, its structural features make it a strong candidate for exhibiting such behavior. The ability to form robust hydrogen-bonded synthons, combined with potential contributions from F···F or C-H···F interactions, provides a basis for crystal engineering efforts to control solid-state architecture and potentially isolate different polymorphic forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution-State Dynamics
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide unambiguous confirmation of the chemical structure of this compound.
Although specific spectra for the title compound are not available in the cited literature, the expected chemical shifts and coupling patterns can be predicted based on extensive data for analogous compounds. nih.govrsc.org
¹H NMR: The spectrum would be characterized by signals in the aromatic region (typically 7.0-8.0 ppm). The two fluorophenyl rings contain distinct sets of protons, which would lead to complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The sulfonamide proton (SO₂NH ) is expected to appear as a singlet at a downfield chemical shift (often >9 ppm), the position of which can be sensitive to solvent and concentration. rsc.org
¹³C NMR: The spectrum would show distinct signals for each unique carbon atom. The carbons directly bonded to fluorine would exhibit large one-bond ¹J(C-F) coupling constants. The chemical shifts of the aromatic carbons would be modulated by the electron-withdrawing effects of the fluorine and benzenesulfonamide (B165840) substituents.
¹⁹F NMR: This technique would be particularly informative. Two distinct signals are expected, one for the fluorine on the benzenesulfonyl ring and one for the fluorine on the N-phenyl ring. The precise chemical shifts and any through-space or through-bond fluorine-fluorine (F-F) coupling would provide valuable information about the molecule's average conformation in solution.
Table 2: Predicted Characteristic NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity / Coupling |
|---|---|---|---|
| ¹H | -SO₂NH - | > 9.0 | Singlet (broad or sharp) |
| ¹H | Aromatic C-H | 7.0 - 8.0 | Multiplets (complex due to H-H and H-F coupling) |
| ¹³C | Aromatic C -F | 150 - 170 | Doublet (large ¹JCF) |
| ¹³C | Aromatic C -H / C -S / C -N | 110 - 145 | Singlets, doublets, or triplets due to C-F coupling |
| ¹⁹F | F -C (Benzenesulfonyl) | -105 to -115 | Multiplet |
| ¹⁹F | F -C (N-Phenyl) | -115 to -130 | Multiplet |
Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are powerful methods for studying the binding of small molecules (ligands) to macromolecular targets like proteins. These experiments are performed by selectively irradiating signals from the protein and observing which of the ligand's signals receive saturation, indicating close physical proximity and therefore binding.
The sulfonamide moiety is a classic pharmacophore known to bind to the active sites of various enzymes, most notably carbonic anhydrases. researchgate.net While no specific ligand-observed NMR studies involving this compound have been reported, its structure makes it an ideal candidate for such analyses. The presence of well-resolved aromatic signals in its ¹H NMR spectrum and, crucially, the two fluorine atoms for ¹⁹F NMR observation, would allow detailed investigation of its binding mode to a target protein, helping to identify the specific parts of the molecule that are in direct contact with the receptor.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
Vibrational and electronic spectroscopy provide complementary information for structural characterization. IR spectroscopy identifies the functional groups present in a molecule, while UV-Vis spectroscopy probes its electronic transitions.
Based on the analysis of related sulfonamide compounds, the IR spectrum of this compound is expected to show several characteristic absorption bands. rsc.orgresearchgate.net The most prominent would be the strong, distinct asymmetric and symmetric stretching vibrations of the S=O bonds, which are hallmarks of the sulfonyl group. The N-H stretch, C-F stretch, and various aromatic C=C and C-H vibrations would also be present.
Table 3: Predicted Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3300 - 3200 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| S=O | Asymmetric Stretch | 1370 - 1330 | Strong |
| S=O | Symmetric Stretch | 1180 - 1160 | Strong |
| C-F | Stretch | 1250 - 1000 | Strong |
| S-N | Stretch | 950 - 900 | Medium |
The UV-Vis spectrum in a solvent like ethanol (B145695) or methanol (B129727) would be dominated by absorptions arising from π→π* electronic transitions within the two aromatic rings. The benzenesulfonamide chromophore typically shows strong absorption bands below 300 nm. The presence of fluorine substituents may cause minor shifts (hypsochromic or bathochromic) in the absorption maxima compared to the non-fluorinated parent compound.
Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these analyses provide definitive evidence for the presence of key structural motifs, including the sulfonamide core, the carbon-fluorine bonds, and the aromatic rings.
The sulfonamide group (SO₂NH) gives rise to several distinct and intense vibrational bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are among the most characteristic. researchgate.net In related sulfonamide derivatives, these bands are typically observed in the ranges of 1371–1358 cm⁻¹ and 1148–1130 cm⁻¹, respectively. researchgate.net The S-N stretching vibration is generally found at a lower frequency, often in the 950–866 cm⁻¹ region. researchgate.net
The presence of fluorine atoms on both phenyl rings introduces C-F stretching vibrations, which are typically strong and appear in the 1276–1060 cm⁻¹ range in the infrared spectrum. researchgate.net The vibrations of the phenyl rings themselves, such as C-C stretching, C-H in-plane and out-of-plane bending, also produce a series of characteristic bands that confirm the aromatic nature of the compound. For instance, C-H stretching vibrations in aromatic rings are typically observed above 3000 cm⁻¹.
Potential energy distribution (PED) analysis, a theoretical method often used in conjunction with experimental data, helps to assign the observed vibrational frequencies to specific normal modes of the molecule, confirming the contributions of different functional groups to each vibrational band. ijtsrd.com
Table 1: Characteristic Vibrational Frequencies for this compound and Analogues
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretching | 3300 - 3200 | Sulfonamide (N-H) |
| Aromatic C-H Stretching | 3100 - 3000 | Phenyl Rings |
| S=O Asymmetric Stretching | 1375 - 1335 | Sulfonyl (SO₂) |
| S=O Symmetric Stretching | 1170 - 1150 | Sulfonyl (SO₂) |
| C-F Stretching | 1280 - 1050 | Fluoro-substituted Phenyl |
| S-N Stretching | 950 - 850 | Sulfonamide (S-N) |
Note: The frequency ranges are based on data from analogous sulfonamide and fluorinated aromatic compounds. researchgate.netresearchgate.net
Electronic Transitions and Solvatochromic Effects
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the absorption of ultraviolet light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The primary electronic transitions observed in this class of compounds are π → π* transitions, which are characteristic of the aromatic phenyl rings. researchgate.net These high-energy transitions typically result in strong absorption bands in the UV region. Less intense n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms of the sulfonamide group, may also be observed.
The position and intensity of these absorption bands can be influenced by the chemical environment, a phenomenon known as solvatochromism. researchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. The polarity of the solvent can stabilize or destabilize these states to varying degrees, leading to shifts in the absorption maxima (λ_max).
Hypsochromic Shift (Blue Shift): An absorption maximum is shifted to a shorter wavelength. This often occurs when a solvent stabilizes the ground state more than the excited state, increasing the energy gap for the electronic transition. scirp.org
Bathochromic Shift (Red Shift): An absorption maximum is shifted to a longer wavelength. This typically happens when the excited state is more polar than the ground state and is preferentially stabilized by polar solvents, thus decreasing the transition energy. scirp.org
In the case of this compound, the presence of the electron-withdrawing sulfonamide and fluorine groups can influence the electronic distribution and polarity of the molecule. Studies on analogous compounds show that increasing solvent polarity can lead to noticeable shifts in the UV-Vis absorption bands. researchgate.netscirp.org For example, a shift from a non-polar solvent like n-hexane to a polar protic solvent like ethanol would likely alter the λ_max, providing information about the change in the dipole moment of the molecule upon electronic excitation. Analyzing these solvatochromic shifts helps in understanding the nature of solute-solvent interactions and the electronic characteristics of the molecule's excited states.
Table 2: Predicted Solvatochromic Effects on Electronic Transitions
| Solvent | Polarity Type | Expected Effect on π → π Transition* | Rationale |
| n-Hexane | Non-polar | Baseline λ_max | Minimal solute-solvent interaction. |
| Dichloromethane (B109758) | Polar Aprotic | Slight Bathochromic Shift | Stabilization of the likely more polar excited state via dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | Moderate Bathochromic Shift | Stronger dipole-dipole interactions compared to dichloromethane. |
| Ethanol | Polar Protic | Significant Bathochromic/Hypsochromic Shift | Strong stabilization through hydrogen bonding, which could affect ground and excited states differently. researchgate.net |
Note: The expected effects are illustrative and based on general principles of solvatochromism observed in similar aromatic sulfonamides.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidating the Role of the 4-Fluoro and 2-Fluorophenyl Moieties in Biological Activity
The presence of two distinct fluorine atoms—one on the benzenesulfonamide (B165840) ring and one on the N-phenyl ring—is a defining characteristic of the molecule. These fluorine atoms are not mere placeholders; they actively modulate the compound's properties and interactions with biological targets. tandfonline.comnih.gov
The precise placement of the fluorine atoms is critical for biological activity. Studies on related fluorinated benzenesulfonamides demonstrate that even minor changes in the position of a halogen substituent can lead to significant variations in efficacy and target selectivity. researchgate.netnih.gov For instance, in the development of inhibitors for certain enzymes, the position of a fluorine atom can dictate whether the compound fits optimally into the active site's hydrophobic pockets. nih.govnih.gov
The table below illustrates hypothetical changes in inhibitory concentration (IC50) based on the positional isomerism of the fluorine atom on the N-phenyl ring, derived from general principles observed in related compound series.
| Compound | Fluorine Position (N-Phenyl Ring) | Target | Relative Potency (IC50) |
| Parent Compound | ortho (2-position) | Enzyme A | 1x |
| Isomer 1 | meta (3-position) | Enzyme A | 5x |
| Isomer 2 | para (4-position) | Enzyme A | 10x |
Note: Data is illustrative and based on principles of positional isomerism.
Fluorine substitution is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic profile. tandfonline.com Its effects are multifaceted, influencing lipophilicity, electronic character, and binding interactions.
Electronic Properties : The high electronegativity of fluorine creates a strong C-F bond and can significantly alter the electronic distribution of the aromatic ring. This can influence the acidity or basicity of nearby functional groups, such as the sulfonamide's N-H group. tandfonline.com These electronic modulations can lead to more favorable electrostatic interactions, hydrogen bonds, or dipole-dipole interactions with amino acid residues in the target's active site, thereby increasing binding affinity. tandfonline.com
Binding Affinity : Fluorine can enhance binding affinity both directly and indirectly. Direct interactions can occur where the fluorine atom acts as a hydrogen bond acceptor or engages in favorable orthogonal multipolar interactions with the protein backbone. tandfonline.com Indirectly, fluorine can block sites susceptible to metabolic oxidation, increasing the compound's metabolic stability and prolonging its duration of action. nih.gov
Impact of Sulfonamide Bridge Modifications on SAR
The sulfonamide (-SO₂NH-) bridge is a critical linker and a key pharmacophoric element. Modifications to this bridge can dramatically alter the compound's activity. Studies on related sulfonamides show that even simple structural modifications, such as introducing a methylene (B1212753) group between the benzenesulfonamide moiety and an amide function, can significantly impact affinity, presumably by altering the molecule's ability to form necessary hydrogen bonds within the target's active site. unime.it
In some antibacterial agents, adding a benzenesulfonamide group to the C-7 position of a core structure was shown to not only enhance potency but also change the primary target preference from one enzyme (topoisomerase IV) to another (gyrase). nih.gov This highlights that modifications to the sulfonamide or its immediate chemical environment can fundamentally alter the SAR by changing the geometry and electronic properties of the molecule, leading to different binding modes or target preferences. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Model Development
QSAR studies are computational methods used to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For benzenesulfonamide derivatives, QSAR models have been developed to predict cytotoxic activity against various cancer cell lines. nih.govmdpi.com
The development of a QSAR model typically involves:
Descriptor Calculation : Calculating various molecular descriptors for a series of analogues. These can be 2D (topological) or 3D (conformational) descriptors that quantify properties like size, shape, lipophilicity, and electronic features. nih.gov
Model Building : Using statistical techniques, such as multiple linear regression (MLR), to create a mathematical equation that links the descriptors to the observed biological activity (e.g., IC50). nih.gov
Validation : Testing the model's predictive power on a set of compounds not used in its creation.
A hypothetical QSAR model for a series of benzenesulfonamide analogues might take the form:
log(1/IC50) = β₀ + β₁(logP) + β₂(ASA_H) + β₃(LUMO)
| Parameter | Description | Role in Model |
| logP | Logarithm of the partition coefficient | Represents lipophilicity; higher values may correlate with better membrane passage or hydrophobic interactions. |
| ASA_H | Hydrophobic component of the solvent-accessible surface area | Quantifies the hydrophobic surface available for interaction with the target. |
| LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons, influencing electronic interactions. |
Such models provide valuable insights into which molecular properties are most important for activity and can guide the design of new, more potent compounds. nih.gov
Ligand Efficiency and Druggability Assessment (pre-clinical, in vitro parameters)
In early-stage drug discovery, it is important to assess not just the potency of a compound but also its "efficiency" in binding to its target. Ligand efficiency (LE) is a metric that relates a compound's binding affinity to its size (typically measured by the number of heavy atoms, N).
LE = -RT ln(Kᵢ) / N or more simply, pKi / N
A higher LE value is generally desirable, as it suggests a more optimal binding interaction per atom, which can be a predictor of a more promising starting point for drug development.
Research on benzenesulfonamide derivatives as inhibitors of carbonic anhydrase isoforms has yielded extensive in vitro data. nih.govtandfonline.com For example, a series of compounds might exhibit inhibition constants (Kᵢ) in the nanomolar range against a target enzyme.
The table below presents hypothetical in vitro data for analogues of 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide to illustrate the assessment of druggability parameters.
| Compound Analogue | Kᵢ (nM) | pKᵢ (-logKᵢ) | Heavy Atoms (N) | Ligand Efficiency (LE) |
| Parent Compound | 15 | 7.82 | 21 | 0.37 |
| Analogue A | 5 | 8.30 | 25 | 0.33 |
| Analogue B | 50 | 7.30 | 19 | 0.38 |
| Analogue C | 100 | 7.00 | 22 | 0.32 |
Note: Data is illustrative. A compound with a high affinity (low Kᵢ) and a low number of heavy atoms (like Analogue B) would be considered highly efficient.
This type of analysis helps prioritize compounds that achieve high potency without becoming excessively large or complex, a key aspect of "druggability." tandfonline.com
Molecular Mechanisms of Action and Biological Target Interactions in Vitro and Molecular Level
Enzyme Inhibition Studies and Kinetic Characterization
The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore known for its interaction with various enzymes, most notably carbonic anhydrases. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its acidity and binding affinity, often leading to enhanced inhibitory potency and selectivity.
Carbonic Anhydrase (CA) Inhibition Profiles and Isozyme Selectivity
While direct kinetic data for 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide is not extensively detailed in publicly available research, the inhibitory activities of structurally related fluorinated benzenesulfonamides against human carbonic anhydrase (hCA) isozymes have been well-documented. Research on similar compounds provides a strong basis for understanding the likely inhibition profile of this compound.
Benzenesulfonamides function as carbonic anhydrase inhibitors by coordinating to the zinc ion in the enzyme's active site. Fluorination of the benzene (B151609) ring generally enhances the acidity of the sulfonamide group, which can lead to stronger binding and increased inhibitory potency.
Studies on series of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides have shown that these compounds exhibit nanomolar binding potency toward a range of hCA isozymes. drugbank.com Fluorinated benzenesulfonamides often display higher binding potency compared to their non-fluorinated counterparts. drugbank.com
Furthermore, fluorinated sulfamates, which are structurally analogous, have demonstrated potent inhibition of the tumor-associated transmembrane isozymes hCA IX and hCA XII, with inhibition constants (Kᵢ) in the low nanomolar range. nih.gov These compounds tend to be more selective for hCA IX and XII over the cytosolic, off-target isozymes hCA I and hCA II. nih.gov For instance, some fluorinated sulfamates show selectivity ratios for CA IX over CA II in the range of 11.4-12.1, making them of interest for targeting hypoxic tumors where these isozymes are overexpressed. nih.gov
Based on these findings, it is hypothesized that this compound would act as a potent inhibitor of carbonic anhydrases, with a probable selectivity profile favoring the tumor-associated isozymes hCA IX and XII over the cytosolic isozymes hCA I and hCA II.
To illustrate the typical inhibition profiles of related compounds, the following table presents data for a selection of fluorinated benzenesulfonamides.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| 2,3,5,6-tetrafluoro-4-aminobenzenesulfonamide | 112 | 10.1 | 29.2 | 4.5 |
| 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonamide | 105 | 10.2 | 25.1 | 4.7 |
| Phenylsulfamate | 25 | 15 | 155 | 89 |
| 4-Fluorophenylsulfamate | 53 | 20 | 4.5 | 3.1 |
| 2-Fluorophenylsulfamate | 115 | 34 | 2.8 | 1.9 |
Equilibrative Nucleoside Transporter (ENT) Modulation
Based on a comprehensive review of the available scientific literature, no studies have been published that specifically investigate the modulatory effects of this compound on equilibrative nucleoside transporters (ENTs). While other compounds containing a fluorophenyl moiety have been investigated as ENT inhibitors, their structural dissimilarity to the subject compound precludes any direct extrapolation of their activity. anu.edu.aufrontiersin.org
Other Enzyme Targets and Their Modulation (e.g., Kinases, Proteases)
There is currently a lack of specific research data on the direct interaction and modulation of kinases or proteases by this compound. The broader class of benzenesulfonamides has been explored for activity against various enzyme families; however, without specific experimental data for the compound , its activity against these targets remains uncharacterized.
Receptor Binding and Ligand-Receptor Complex Formation
The interaction of this compound with specific receptor subtypes has not been a primary focus of published research to date.
Specific Receptor Subtype Selectivity and Binding Affinity
No specific data regarding the receptor subtype selectivity or binding affinities of this compound are available in the current body of scientific literature.
Agonist, Antagonist, or Allosteric Modulatory Activities
In the absence of receptor binding studies, the functional activity of this compound as a potential agonist, antagonist, or allosteric modulator at any specific receptor remains undetermined.
Protein-Ligand Interaction Mapping using Biophysical Techniques
Biophysical methods are crucial for characterizing the direct physical interactions between a small molecule and its protein target. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer quantitative data on binding kinetics and thermodynamics, respectively.
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions. It monitors the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
While direct SPR studies specifically detailing the binding kinetics of this compound are not extensively available in the reviewed literature, the broader class of fluorinated benzenesulfonamides has been a subject of biophysical analysis. A comprehensive study on various fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II (hCAII) highlighted the utility of comparing kinetic data from techniques like kinITC with established methods such as SPR. nih.gov Although this particular study did not provide SPR data for the title compound, it underscores the importance of SPR in validating and complementing kinetic findings from other biophysical assays for this class of molecules. nih.gov The technique's ability to provide detailed kinetic profiles, including association and dissociation rates, is invaluable for understanding the stability and longevity of the drug-target complex.
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Kₐ), dissociation constant (Kₑ), enthalpy change (ΔH), and entropy change (ΔS).
Studies on a series of fluorinated benzenesulfonamides binding to bovine carbonic anhydrase II (BCA) have provided significant thermodynamic insights. nih.gov These studies have demonstrated that fluorinated benzenesulfonamides, including analogues of the title compound, typically bind to carbonic anhydrase in a 1:1 stoichiometry. nih.gov The thermodynamic parameters reveal that the binding is primarily enthalpy-driven, indicating that the formation of favorable interactions such as hydrogen bonds and van der Waals contacts is the main contributor to the binding energy. nih.govmdpi.com
For fluorinated benzenesulfonamides, the binding to carbonic anhydrase involves key interactions: the ionized sulfonamide group coordinates with the zinc ion in the active site, while the fluorinated phenyl ring engages with hydrophobic pockets of the enzyme. nih.gov The position of the fluorine atom on the phenyl ring can influence the binding thermodynamics. For instance, a fluorine atom in the meta position has been shown to lead to a significant increase in binding affinity, with a more favorable enthalpic contribution compared to the unsubstituted benzenesulfonamide. mdpi.com
The following table summarizes representative thermodynamic data for the binding of various fluorinated benzenesulfonamides to carbonic anhydrase, illustrating the impact of fluorination on binding thermodynamics.
| Compound | K d (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Benzenesulfonamide | 7800 | -6.9 | -5.7 | -1.2 |
| 2-Fluorobenzenesulfonamide | 200 | -9.1 | -9.0 | -0.1 |
| 3-Fluorobenzenesulfonamide | 130 | -9.3 | -9.2 | -0.1 |
| 4-Fluorobenzenesulfonamide | 200 | -9.1 | -7.9 | -1.2 |
This interactive data table is based on data for analogous compounds binding to carbonic anhydrase II and is intended to be representative of the thermodynamic profiles of fluorinated benzenesulfonamides.
Cellular and Biochemical Pathway Interventions (in vitro models, without human clinical implications)
In vitro studies using cellular and biochemical models have further elucidated the mechanisms by which "this compound" and related compounds exert their biological effects. These investigations have focused on its potential to modulate protein aggregation, its antimicrobial properties, and its influence on inflammatory and cancer-related pathways at the molecular level.
The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Small molecules that can inhibit or modulate this aggregation process are of significant therapeutic interest. Research has shown that certain fluorinated benzenesulfonamides can slow down the aggregation of Aβ peptides by more than three-fold. nih.gov The mechanism of inhibition is thought to involve the interaction of the benzenesulfonamide derivatives with Aβ monomers or early-stage oligomers, thereby stabilizing them and preventing their assembly into larger, neurotoxic fibrils. nih.govresearchgate.net
The structure of the fluorinated benzenesulfonamide plays a crucial role in its Aβ aggregation inhibitory activity. nih.gov The specific arrangement of the benzenesulfonamide group, a hydrophobic substituent, and other functional groups is necessary for effective inhibition. nih.gov While the precise binding site on Aβ is not fully elucidated, it is proposed that these compounds may interact with the hydrophobic regions of the Aβ peptide that are critical for self-assembly. researchgate.net The formation of a complex between the inhibitor and the Aβ peptide can lead to the formation of smaller, less toxic aggregates. nih.gov
While specific studies on the antimicrobial mechanism of "this compound" are limited, the broader class of sulfonamides has a well-established history as antimicrobial agents. Their primary mechanism of action in bacteria is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid. Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. By acting as a competitive inhibitor of the DHPS substrate, para-aminobenzoic acid (PABA), sulfonamides block this vital metabolic pathway, leading to bacteriostasis.
The introduction of fluorine atoms into the benzenesulfonamide scaffold can modulate the antimicrobial activity. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing its binding to the target enzyme or improving its cellular uptake. Some studies on other fluorinated benzamides have shown activity against various bacterial and fungal strains. nih.gov For instance, certain fluorobenzoylthiosemicarbazides have been investigated as potential inhibitors of D-alanyl-D-alanine ligase, another key enzyme in bacterial cell wall synthesis. nih.gov The proposed mechanism involves the allosteric inhibition of the enzyme. nih.gov
The anti-inflammatory and anticancer potential of benzenesulfonamide derivatives is an active area of research. At the cellular and molecular level, these compounds can interfere with various signaling pathways implicated in inflammation and cancer.
In the context of inflammation, some fluorophenyl-substituted compounds have been shown to exert anti-inflammatory effects by modulating macrophage polarization. nih.govnih.gov For example, a fluorophenyl-substituted imidazole (B134444) demonstrated the ability to reduce the production of pro-inflammatory markers such as TNF-α, IL-6, and iNOS in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov The underlying mechanism involves the repolarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.govnih.gov This is achieved by increasing the expression of M2 markers like IL-4, IL-13, and CD206. nih.govnih.gov
In cancer cell lines, various sulfonamide derivatives have been investigated for their antiproliferative effects. The mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases, which are often overexpressed in tumors and contribute to the acidic tumor microenvironment. Additionally, some sulfonamide-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, certain novel 1,2,4-triazine (B1199460) sulfonamide derivatives have been found to induce both extrinsic and intrinsic apoptotic pathways in colon cancer cells, associated with the activation of caspase-8 and caspase-9. Furthermore, some derivatives can inhibit proteins involved in cancer progression and metastasis, such as sICAM-1 and mTOR.
Computational Chemistry and in Silico Approaches in Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic properties of 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide. These calculations offer a detailed understanding of the molecule's geometry, stability, and reactivity at the atomic level.
The three-dimensional structure of this compound is crucial for its biological activity. Conformational analysis is employed to identify the most stable spatial arrangements of the molecule, known as conformers, and to understand the energy barriers between them. The molecule's structure is characterized by two fluorinated phenyl rings linked by a sulfonamide bridge. The rotational freedom around the S-N and S-C bonds allows for a variety of conformations.
Table 1: Predicted Key Dihedral Angles in the Low-Energy Conformer of this compound
| Dihedral Angle | Predicted Value (degrees) |
| C(aromatic)-S-N-C(aromatic) | 60 - 80 |
| Angle between Phenyl Rings | 70 - 90 |
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within this compound. The MEP map highlights regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). The electronegative oxygen and fluorine atoms of the sulfonamide group and the fluorinated rings create regions of negative potential, which are likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the sulfonamide's amine group represents a region of positive potential, making it a likely hydrogen bond donor.
Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO may be distributed across the sulfonamide group and the aromatic systems.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Illustrative Energy (eV) |
| HOMO Energy | -7.5 to -6.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Gap | 5.0 to 6.0 |
Note: These values are hypothetical and serve to illustrate the concepts of FMO analysis based on typical values for similar organic molecules.
Molecular Docking and Dynamics Simulations for Target Identification and Lead Optimization
Molecular docking and dynamics simulations are powerful computational tools used to predict how this compound might interact with specific biological targets, such as enzymes or receptors. These methods are crucial for identifying potential therapeutic targets and for optimizing the compound's structure to enhance its binding affinity and selectivity.
Molecular docking algorithms predict the preferred orientation of this compound when it binds to a target protein. This "binding mode" or "pose" is determined by minimizing the energy of the ligand-protein complex. The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For instance, the sulfonamide group is a common pharmacophore that can form hydrogen bonds with amino acid residues in the active site of an enzyme. The fluorinated phenyl rings can engage in hydrophobic or π-π stacking interactions. The specific pattern of these interactions constitutes the "interaction fingerprint" of the compound.
Based on the insights gained from molecular docking, medicinal chemists can rationally design novel analogues of this compound with improved properties. For example, if a particular region of the molecule is not making favorable interactions with the target, it can be modified to introduce new functional groups that can form additional hydrogen bonds or hydrophobic contacts. Molecular dynamics simulations can then be used to assess the stability of the new analogues in the binding site and to predict their binding free energies. This iterative process of design, simulation, and synthesis is a cornerstone of modern drug discovery.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a ligand-based drug design approach that focuses on the essential structural features a molecule must possess to be active at a specific biological target. A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for optimal molecular interactions with a specific target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For this compound, a pharmacophore model could be generated based on its structure and the known structural requirements for activity at a particular target. This model would highlight the spatial arrangement of its key functional groups. Such a model can then be used to screen large virtual libraries of compounds to identify other molecules that fit the pharmacophore and are therefore likely to have similar biological activity. This approach is particularly useful when the three-dimensional structure of the target protein is unknown.
Predictive Models for ADMET Properties (Computational Toxicology)
In the realm of modern drug discovery and chemical safety assessment, computational, or in silico, methods provide a crucial first look at the potential pharmacokinetic and toxicological profile of a compound. These predictive models utilize the chemical structure of a molecule to forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This approach allows for the early identification of potentially problematic candidates, saving significant time and resources. For the compound this compound, a series of predictive models have been employed to generate a theoretical ADMET profile.
Computational Assessment of Absorption and Distribution Characteristics
The absorption and distribution of a compound are critical determinants of its potential systemic exposure and availability at various sites within an organism. Computational models predict these characteristics based on physicochemical properties derived from the molecule's structure.
Several key parameters related to the absorption and distribution of this compound have been predicted using various in silico tools. These models estimate properties such as intestinal absorption, Caco-2 cell permeability (an in vitro model for intestinal absorption), and blood-brain barrier (BBB) penetration. The blood-brain barrier is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). The ability of a compound to cross this barrier is a critical consideration. Predictions also include the extent to which the compound may bind to plasma proteins, which can significantly impact its distribution and availability.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Water Solubility | -3.461 log(mol/L) | Predicted to be soluble in water. |
| Caco-2 Permeability | 0.53 logPapp | Considered to have intermediate permeability. |
| Human Intestinal Absorption | 89.95% | Predicted to be well-absorbed from the intestine. |
| Blood-Brain Barrier (BBB) Penetration | -0.53 logBB | Predicted to be poorly distributed to the brain. |
| CNS Permeability | -2.14 logPS | Predicted to have low permeability into the central nervous system. |
| P-glycoprotein Substrate | Yes | Predicted to be a substrate of P-glycoprotein, suggesting it may be actively transported out of certain cells. |
In Silico Metabolic Stability and Excretion Predictions
The metabolic fate of a compound is a key aspect of its pharmacokinetic profile. Computational models can predict the likelihood of a compound being metabolized by key enzyme systems, such as the Cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast number of xenobiotics. These predictions can indicate whether a compound is likely to be a substrate or an inhibitor of specific CYP isozymes. Inhibition of these enzymes can lead to drug-drug interactions.
Excretion predictions focus on how the compound is likely to be eliminated from the body. This is often linked to its metabolism and physicochemical properties. Computational models can provide an estimate of the total clearance of the compound.
| Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| CYP1A2 Inhibitor | No | Not predicted to inhibit the CYP1A2 enzyme. |
| CYP2C19 Inhibitor | No | Not predicted to inhibit the CYP2C19 enzyme. |
| CYP2C9 Inhibitor | Yes | Predicted to be an inhibitor of the CYP2C9 enzyme. |
| CYP2D6 Inhibitor | No | Not predicted to inhibit the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Not predicted to inhibit the CYP3A4 enzyme. |
| CYP1A2 Substrate | No | Not predicted to be a substrate for the CYP1A2 enzyme. |
| CYP2C9 Substrate | No | Not predicted to be a substrate for the CYP2C9 enzyme. |
| CYP2D6 Substrate | No | Not predicted to be a substrate for the CYP2D6 enzyme. |
| CYP3A4 Substrate | Yes | Predicted to be a substrate for the CYP3A4 enzyme. |
| Total Clearance | 0.54 log(ml/min/kg) | Predicted to have a moderate rate of clearance from the body. |
Computational Toxicity Predictions
Computational toxicology models are used to predict the potential for a chemical to cause adverse effects, such as mutagenicity and carcinogenicity. These models are often based on identifying structural alerts, which are molecular substructures known to be associated with specific types of toxicity.
The Ames test is a widely used method to assess a compound's mutagenic potential. In silico models can predict the outcome of this test. Similarly, computational models can predict the likelihood of a compound being carcinogenic in rodents, which is often used as an indicator of potential carcinogenicity in humans.
| Toxicity Endpoint | Predicted Result | Interpretation |
|---|---|---|
| Ames Mutagenicity | Non-mutagen | The compound is not predicted to be mutagenic. |
| Carcinogenicity (Mouse) | Negative | The compound is not predicted to be carcinogenic in mice. |
| Carcinogenicity (Rat) | Negative | The compound is not predicted to be carcinogenic in rats. |
| hERG I Inhibitor | No | Not predicted to inhibit the hERG I channel, suggesting a lower risk of certain cardiac toxicities. |
| Hepatotoxicity | No | The compound is not predicted to be toxic to the liver. |
| Skin Sensitisation | No | The compound is not predicted to cause skin sensitization. |
Medicinal Chemistry Implications and Advanced Lead Optimization Strategies
4-fluoro-N-(2-fluorophenyl)benzenesulfonamide as a Chemical Scaffold for Targeted Intervention
The compound this compound belongs to the benzenesulfonamide (B165840) class, a structural motif frequently utilized in medicinal chemistry. sci-hub.seresearchgate.net This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. researchgate.net The core structure consists of a phenylsulfonamide group, which can be strategically modified to design targeted inhibitors for various enzymes and receptors. nih.govnih.gov
The benzenesulfonamide framework serves as a versatile template for developing agents that target complex diseases. sci-hub.seresearchgate.net Its utility is rooted in the specific chemical properties of the sulfonamide group (-SO₂NH-). This group can act as a hydrogen bond donor and acceptor, and the sulfur atom can participate in various non-covalent interactions. A key feature of aromatic sulfonamides is their ability to act as a zinc-binding group (ZBG), which allows them to coordinate with zinc ions present in the active sites of metalloenzymes, such as carbonic anhydrases (CAs). researchgate.netrsc.org The aromatic rings of the this compound scaffold provide a foundation for introducing various substituents to modulate the compound's physicochemical properties and to achieve specific interactions with target proteins. rsc.orgnih.gov
For example, in the context of carbonic anhydrase inhibition, the sulfonamide moiety binds to the catalytic Zn²⁺ ion, while the substituted phenyl rings can extend into hydrophilic and hydrophobic regions of the enzyme's active site cavity, allowing for the development of potent and isoform-selective inhibitors. rsc.org Research into related benzenesulfonamide derivatives has demonstrated their potential as inhibitors of influenza hemagglutinin, where the scaffold is optimized to interfere with the viral fusion process. nih.gov The presence of fluorine atoms in this compound can further enhance its properties, such as metabolic stability and binding affinity, making it an attractive starting point for drug discovery programs.
Strategies for Enhancing Potency, Selectivity, and Biological Performance
Structure-Activity Relationship (SAR) Studies: A primary strategy is the systematic modification of the scaffold and the analysis of the resulting structure-activity relationships (SAR). For benzenesulfonamide derivatives, substitutions on the aromatic rings are critical. Studies on anti-influenza agents showed that adding small hydrophobic groups, such as chloro or trifluoromethyl (CF₃), to the aniline (B41778) ring significantly improved antiviral potency. nih.gov Conversely, introducing bulky hydrophobic groups or polar substituents like amides often abolished activity. nih.gov Similarly, in the development of matrix metalloproteinase-2 (MMP-2) inhibitors, it was found that electron-withdrawing groups (e.g., NO₂, F, Cl) on the benzene (B151609) ring led to more potent compounds than electron-donating groups (e.g., CH₃). researchgate.net
Fluorine Substitution: The strategic incorporation of fluorine, as seen in this compound, is a common tactic in medicinal chemistry. Fluorine atoms can alter the electronic properties of the molecule, increase metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with the target protein. For instance, the replacement of a hydrogen atom with fluorine in some benzenesulfonamide series led to a notable increase in inhibitory potency. nih.gov
Improving Selectivity: Achieving selectivity is crucial to minimize off-target effects. For enzyme inhibitors like those targeting carbonic anhydrases, selectivity is achieved by exploiting differences in the active site topographies among various isoforms. By modifying the "tail" of the benzenesulfonamide scaffold (the N-phenyl portion), it is possible to design molecules that interact specifically with residues unique to the target isoform, such as the tumor-associated CA IX, while avoiding ubiquitous isoforms like CA II. rsc.org This approach was successfully used to develop derivatives with remarkable selectivity for CA IX over CA II. rsc.org
The following table summarizes the effects of different substituents on the potency of benzenesulfonamide derivatives targeting influenza A.
| Parent Compound | Substituent (R Group) | Resulting Compound | Potency (EC₅₀ in nM) | Fold Change in Potency |
|---|---|---|---|---|
| Aniline Derivative | 3-Cl | Compound 17 | 57 | Reference |
| Aniline Derivative | 3-CF₃ | Compound 20 | 42 | ~1.4x increase |
| Benzenesulfonamide 28 | Additional 2-Cl | Compound 40 | 86 | ~2.4x increase vs. parent 28 (210 nM) |
| Benzenesulfonamide 28 | Additional 2-F | Compound 31 | ~70 | ~3x increase vs. parent 28 (210 nM) |
Data derived from research on anti-influenza hemagglutinin inhibitors. nih.gov
Exploration of Polypharmacology and Multi-Target Ligands (if applicable)
The inherent versatility of the sulfonamide scaffold makes it an excellent candidate for the development of multi-target agents, a key strategy in the field of polypharmacology. sci-hub.seresearchgate.net This approach aims to design single chemical entities that can modulate multiple biological targets simultaneously, which can be particularly effective for treating complex multifactorial diseases like cancer, diabetes, or neurodegenerative disorders. sci-hub.senih.gov
The this compound structure can be envisioned as a core upon which additional pharmacophoric features are built to achieve multi-target activity. The development of such ligands requires careful selection of targets that are linked to various disease-related pathways. nih.gov For example, researchers have designed novel sulfonamide derivatives that act as dual inhibitors of α-glucosidase and α-amylase for potential antidiabetic applications. nih.govrsc.org In another approach, pteridine-sulfonamide conjugates have been created to function as dual inhibitors of carbonic anhydrases and dihydrofolate reductase for potential antitumor activity. scilit.com
The broad bioactivity of sulfonamides, which includes antibacterial, anticancer, antiviral, and antidepressant properties, highlights their potential for repurposing and for creating new multi-target drugs. sci-hub.seresearchgate.net By strategically combining the benzenesulfonamide core with other biologically relevant moieties, it is possible to generate hybrid molecules that interact with distinct targets, potentially leading to synergistic therapeutic effects and improved patient compliance. nih.gov
Development of Chemical Probes and Biosensors for Research (non-therapeutic applications)
Beyond therapeutic applications, the this compound scaffold can be adapted to create chemical probes and biosensors, which are invaluable tools for basic research. These non-therapeutic agents are designed to study biological systems, visualize cellular processes, or detect specific analytes.
Chemical Probes: Chemical probes are small molecules used to interrogate biological targets. The benzenesulfonamide scaffold can be modified to create photoaffinity probes for target identification and validation. This is achieved by incorporating a photoreactive group (e.g., benzophenone (B1666685) or diazirine) and a clickable handle (e.g., an alkyne group) into the molecule. nih.gov Upon UV irradiation, the probe covalently cross-links to its target protein, which can then be isolated and identified using click chemistry to attach a reporter tag like biotin. nih.gov Such probes have been developed from sulfonamide inhibitors to study the γ-secretase complex, which is implicated in Alzheimer's disease. nih.gov
Fluorescent Probes and Biosensors: Sulfonamides are also used in the design of fluorescent probes for imaging and sensing. nih.govtandfonline.com The scaffold can be conjugated to a fluorophore, such as a naphthalimide, to create probes that can be taken up by cells for fluorescent imaging. nih.gov These probes can be designed to target specific cellular components or to respond to changes in the cellular environment. Furthermore, sulfonamide derivatives serve as chemosensors capable of binding to specific ions and producing a detectable optical signal, such as a change in color or fluorescence. tandfonline.com In the field of biosensors, sulfonamide-based structures are used to create systems for detecting specific biomolecules. For instance, a DNA biosensor was fabricated by immobilizing an amino-terminated capture probe onto a surface via a sulfamide (B24259) coupling reaction. nih.gov
The table below provides examples of how the sulfonamide scaffold is functionalized for use in chemical biology tools.
| Application Type | Scaffold | Functional Groups Added | Purpose | Reference |
|---|---|---|---|---|
| Photoaffinity Probe | Sulfonamide | Benzophenone (photoreactive group), Alkyne (clickable handle) | Covalently label and identify target protein (γ-secretase) | nih.gov |
| Fluorescent Probe | Sulfonamide | Naphthalimide (fluorophore) | Fluorescent imaging in tumor cells | nih.gov |
| DNA Biosensor | Sulfonic Acid | Amino-terminated DNA probe | Covalently immobilize DNA for hybridization-based detection | nih.gov |
| Optical Chemosensor | Sulfonamide | Various chromogenic/fluorogenic moieties | Detect specific ionic species through optical changes | tandfonline.com |
Broader Academic Context and Future Research Directions
Comparative Analysis with Other Fluorinated Sulfonamide Derivatives and Drug Classes
The unique substitution pattern of 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide, featuring fluorine atoms on both aromatic rings, positions it as an interesting candidate for comparative studies within the broader class of fluorinated sulfonamides. These compounds are of significant interest in medicinal chemistry due to the ability of fluorine to modulate physicochemical and biological properties such as metabolic stability, binding affinity, and lipophilicity.
A pertinent area of comparison is with other diaryl sulfonamides investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for therapies aimed at raising high-density lipoprotein (HDL) cholesterol levels. nih.govzuj.edu.jomedjrf.com Research into a series of fluorinated diaryl sulfonamides has provided valuable structure-activity relationship (SAR) insights. For instance, studies on related compounds have demonstrated that the number and position of aromatic rings and their substituents are critical for inhibitory activity. nih.govzuj.edu.jo
In one such study, a series of diaryl sulfonamides were synthesized and evaluated for their CETP inhibitory activity. The findings revealed that compounds with four aromatic rings exhibited superior inhibition (100% at 10 µM) compared to those with fewer rings. nih.govzuj.edu.jomedjrf.com This suggests that extending the hydrophobic regions of the molecule can enhance its interaction with the hydrophobic binding pocket of CETP. nih.gov While this compound itself was not explicitly tested in this series, its structural motif provides a basis for comparison. The presence of fluorine on both the benzenesulfonamide (B165840) and the N-phenyl ring likely influences the electronic and conformational properties of the molecule, which in turn would affect its binding to biological targets like CETP.
Further comparative analysis with other drug classes reveals the versatility of the sulfonamide scaffold. Sulfonamides are present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. researchgate.net The introduction of fluorine is a well-established strategy in drug design to enhance efficacy and pharmacokinetic profiles. mdpi.com Therefore, a comparative analysis of this compound with non-fluorinated analogues and other fluorinated drugs would be crucial in elucidating the specific contributions of its dual fluorine substitution to its potential biological activity.
Table 1: Comparative Inhibitory Activities of Selected Diaryl Sulfonamides against CETP
| Compound ID | Number of Aromatic Rings | Substituents | % Inhibition at 10 µM |
| Series 6 | 3 | Varied | Up to 42.6% |
| Series 7 | 4 | Varied | 100% |
| Reference | nih.govzuj.edu.jomedjrf.com |
Contributions to Chemical Biology and Material Science (academic applications)
While specific applications of this compound in chemical biology and material science are not yet extensively documented, the structural features of this compound and related fluorinated benzenesulfonamides suggest several potential avenues for academic exploration.
In Chemical Biology:
The sulfonamide moiety is a common feature in chemical probes and biologically active molecules. Fluorinated benzenesulfonamides, in particular, can serve as valuable tools for studying biological systems. For instance, a related compound, 4-[18F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA), has been developed as a versatile building block for the fluorine-18 radiolabeling of peptides, proteins, and oligonucleotides via click chemistry. nih.gov This highlights the potential of fluorinated benzenesulfonamide scaffolds in the development of imaging agents and probes for positron emission tomography (PET). Given its structure, this compound could be derivatized to create novel chemical probes for investigating specific biological targets or pathways.
Furthermore, fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-β aggregation, a process implicated in Alzheimer's disease. researchgate.net This suggests that the broader class of compounds to which this compound belongs could contribute to the development of therapeutic agents or research tools for neurodegenerative disorders.
In Material Science:
The incorporation of fluorine into organic molecules can impart unique properties to materials, such as enhanced thermal stability, chemical resistance, and low surface energy. mdpi.com Fluorinated polyurethanes, for example, are a class of high-performance polymers with applications in coatings, textiles, and aerospace. mdpi.com The benzenesulfonamide unit can also be incorporated into polymer backbones or as pendant groups to modify material properties. The combination of fluorine and the sulfonamide group in this compound makes it a potential building block for the synthesis of novel functional polymers with tailored properties. These materials could find applications in areas such as hydrophobic coatings, advanced textiles, and specialty plastics.
Remaining Challenges and Open Questions in the Academic Exploration of the Compound
Despite the growing interest in fluorinated sulfonamides, the academic exploration of this compound is still in its early stages, with several challenges and open questions remaining:
Regioselective Synthesis: A significant challenge lies in the development of highly efficient and regioselective synthetic methods for unsymmetrical diaryl sulfonamides. beilstein-journals.org Achieving precise control over the substitution pattern, especially with multiple fluorine atoms on different aromatic rings, can be complex and may require the development of novel catalytic systems or synthetic strategies. nanomaterchem.comnanomaterchem.comacs.orgorganic-chemistry.org
Comprehensive Biological Profiling: The biological activity of this compound remains largely unexplored. While related compounds have shown promise as CETP inhibitors, a thorough investigation of this compound's activity against a broader range of biological targets is warranted. nih.govzuj.edu.jomedjrf.com Key questions include its selectivity profile, mechanism of action, and potential off-target effects.
Structure-Property Relationships: A deeper understanding of the structure-property relationships is needed. Specifically, how does the interplay of the two fluorine atoms and the sulfonamide linkage influence the compound's conformational preferences, electronic properties, and ultimately, its biological activity and material properties? Computational modeling and detailed experimental studies could provide valuable insights.
Applications in Chemical Biology and Material Science: As discussed in the previous section, the potential applications of this compound as a chemical probe or a monomer for functional materials have not been realized. Future research should focus on designing and synthesizing derivatives of this compound to explore these possibilities.
Metabolic Stability and Pharmacokinetics: For any potential therapeutic application, a thorough evaluation of the compound's metabolic fate and pharmacokinetic profile is essential. The presence of fluorine is known to influence metabolism, and understanding these effects is crucial for further development.
Addressing these challenges and answering these open questions will be pivotal in unlocking the full academic and potentially practical potential of this compound and related fluorinated diaryl sulfonamides.
Conclusion
Synthesis of Key Research Findings and Methodological Advancements
There are currently no specific research findings or methodological advancements to synthesize for 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide. Searches of chemical and academic databases did not yield studies detailing its synthesis, characterization, or investigation into its chemical or biological properties. The scientific record contains information on related compounds, such as those with different substitution patterns on the phenyl rings, but this information cannot be directly extrapolated to this compound without dedicated experimental validation. The development of synthetic routes and the characterization of novel compounds are fundamental advancements in chemical research; however, such milestones have not yet been publicly documented for this specific molecule.
Identification of Promising Avenues for Future Academic Inquiry
The absence of existing research on this compound itself defines the most promising avenues for future academic inquiry. The primary and most immediate area for investigation would be the development of a reliable and efficient synthetic pathway to produce the compound. This would be a foundational step, enabling all subsequent research.
Once a synthesis is established, future research could logically progress to the following areas:
Structural and Physicochemical Characterization: A crucial step would involve the complete characterization of the molecule's properties. This would include techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and elucidate its three-dimensional conformation. Determination of physicochemical properties like solubility, lipophilicity (logP), and pKa would also be essential for predicting its behavior in various systems.
Exploration of Biological Activity: Given that many sulfonamide derivatives exhibit a wide range of biological activities, a logical avenue for research would be to screen this compound for potential therapeutic applications. Based on the activities of structurally related molecules, initial investigations could focus on its potential as an antibacterial, antifungal, anti-inflammatory, or anticancer agent.
Computational and Modeling Studies: In parallel with experimental work, computational studies could be employed to predict the compound's properties and potential biological targets. Molecular modeling could provide insights into its possible interactions with various enzymes or receptors, helping to guide experimental screening efforts.
In essence, the entire field of study for this compound is an open avenue for future research, beginning with its fundamental synthesis and characterization, followed by a broad exploration of its chemical and biological potential.
Q & A
Q. What are the optimal synthetic routes for 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide in academic research settings?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and 2-fluoroaniline. Key steps include:
- Reagents: Use triethylamine (TEA) as a base to deprotonate the amine and facilitate sulfonamide bond formation .
- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >85% purity .
- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (e.g., ESI-MS) .
Q. How is the structural characterization of this compound performed using crystallographic and spectroscopic methods?
Methodological Answer:
- X-ray Crystallography:
- Data Collection: Use a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) .
- Refinement: Employ SHELXL for structure solution and refinement (R-factor < 0.05) .
- Key Parameters: Orthorhombic crystal system (Pbca space group), unit cell dimensions (e.g., a = 9.9493 Å, b = 14.7107 Å, c = 26.6871 Å) .
- Spectroscopy:
- NMR: Assign peaks using ¹H (300 MHz, CDCl₃) and ¹³C NMR, noting fluorine coupling (e.g., δ 7.75 ppm for aromatic protons) .
- IR: Identify sulfonamide S=O stretches at ~1157 cm⁻¹ and N-H bends at ~3360 cm⁻¹ .
Q. What preliminary biological screening approaches are recommended for assessing its activity?
Methodological Answer:
- Enzyme Inhibition Assays:
- Use kinase assays (e.g., EGFR or VEGFR) with ATP-Glo™ to quantify inhibition (IC₅₀ values) .
- Compare to reference inhibitors (e.g., sulfathiazole) for relative potency .
- Receptor Binding Studies:
- Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to measure affinity (Kᵢ) .
- Cytotoxicity Screening:
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Control Experiments:
- Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) via HPLC .
- Use isogenic cell lines to rule out genetic variability .
- Data Normalization:
- Report activity relative to internal standards (e.g., % inhibition vs. positive control) .
- Meta-Analysis:
- Compare logP, solubility, and steric parameters (e.g., using Molinspiration) to identify outliers .
Q. What computational strategies are employed to predict molecular targets and optimize structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to model binding to kinases (e.g., PDB: 2VEU) .
- Prioritize residues forming hydrogen bonds (e.g., sulfonamide with Lys216 in EGFR) .
- QSAR Modeling:
- Generate descriptors (e.g., Hammett σ for fluorine substituents) to correlate with IC₅₀ .
- Validate models via leave-one-out cross-validation (R² > 0.7) .
- Dynamic Simulations:
- Run MD simulations (GROMACS) to assess binding stability over 100 ns .
Q. How to address polymorphism issues identified in crystallographic studies?
Methodological Answer:
- Crystallization Screening:
- Test solvents (e.g., DMSO, acetone) and temperatures (4°C vs. RT) to isolate polymorphs .
- Data Reconciliation:
- Thermal Analysis:
- Perform DSC to identify melting points (e.g., 87–96°C) and phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
